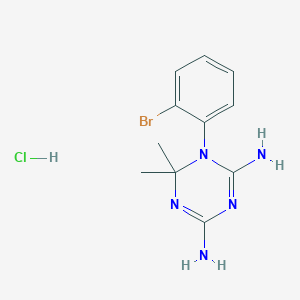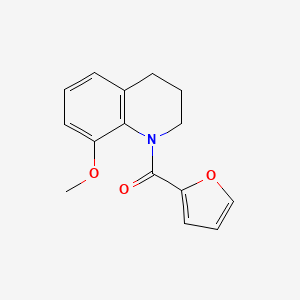![molecular formula C16H9BrN2 B4959031 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile, commonly known as BPN, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN is a fluorescent dye that has been used as a probe to study various biological processes.
作用机制
The mechanism of action of BPN is based on its ability to bind to specific proteins or molecules in cells. BPN is a small molecule that can easily penetrate cell membranes and bind to its target molecules. Once bound, BPN emits a fluorescent signal that can be detected using specialized imaging techniques.
Biochemical and Physiological Effects:
BPN has been shown to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic to cells at concentrations commonly used in scientific research.
实验室实验的优点和局限性
One of the main advantages of using BPN in scientific research is its high sensitivity and specificity. BPN can detect small changes in intracellular pH and reactive oxygen species levels. However, one of the limitations of using BPN is its relatively low photostability, which can limit its use in long-term imaging studies.
未来方向
There are several future directions for the use of BPN in scientific research. One direction is the development of more photostable BPN derivatives that can be used in long-term imaging studies. Another direction is the use of BPN in the study of protein-protein interactions in live cells. Additionally, BPN can be used in the development of new drugs that target specific proteins or molecules in cells.
Conclusion:
In conclusion, 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN has been used as a probe to study various biological processes and has shown minimal biochemical and physiological effects on cells. While BPN has limitations, its high sensitivity and specificity make it a valuable tool in scientific research. There are several future directions for the use of BPN in scientific research, including the development of more photostable BPN derivatives and the study of protein-protein interactions in live cells.
合成方法
The synthesis of BPN involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 4-(4-bromophenyl)-2-butenedinitrile. This intermediate is then reacted with benzaldehyde in the presence of a base to form 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile. The synthesis of BPN is a relatively simple process and can be accomplished in a few steps.
科学研究应用
BPN has been used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular pH. BPN has also been used to study the dynamics of lipid rafts in live cells. In addition, BPN has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells.
属性
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOGPPVIHCLPT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4958958.png)

![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)
![N'-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B4958981.png)

![2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4959015.png)
![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)